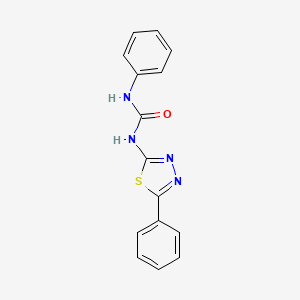

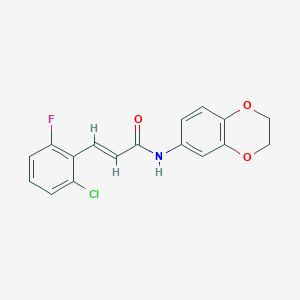

N-phenyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-phenyl-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea derivatives involves reactions between acylazides and 2-amino-5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazole or related compounds. These syntheses yield a variety of derivatives, indicating a versatile synthetic pathway that allows for the introduction of different substituents to alter the compound's properties and biological activities (Song Xin-jian et al., 2006); (Wang Yan-gang, 2008).

Molecular Structure Analysis

Crystallographic studies provide detailed insights into the molecular structure of this compound derivatives. These analyses reveal the planarity of the urea scaffold and its intramolecular and intermolecular hydrogen bonding patterns, which are essential for understanding the compound's reactivity and interactions with biological targets (Hong-Song Zhang et al., 2017).

Chemical Reactions and Properties

This compound derivatives undergo various chemical reactions, including interactions with different reagents to produce a wide range of products. These reactions are fundamental for functionalizing the compound for specific applications, such as plant growth regulation or antimicrobial activities (Song Xin-jian et al., 2006); (Wang Yan-gang, 2008).

Mécanisme D'action

The mechanism of action of “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” would depend on its intended use. For example, many thiadiazole derivatives have been found to exhibit biological activities such as antimicrobial, antifungal, and anticancer activities . The mechanism of action often involves interaction with biological targets such as enzymes or receptors .

Orientations Futures

The future directions for research on “N-phenyl-N’-(5-phenyl-1,3,4-thiadiazol-2-yl)urea” could include further investigation of its synthesis, properties, and potential applications. For example, given the biological activities observed for many thiadiazole derivatives, it could be interesting to explore the potential biological activities of this compound .

Propriétés

IUPAC Name |

1-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4OS/c20-14(16-12-9-5-2-6-10-12)17-15-19-18-13(21-15)11-7-3-1-4-8-11/h1-10H,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQRLAWQPNSPNPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26671166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5730645.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3,6-dichloro-2-methoxybenzamide](/img/structure/B5730652.png)

![2-[(4-chlorophenyl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B5730661.png)

![3-[5-(2-chloro-5-nitrophenyl)-2-furyl]-2-cyanoacrylamide](/img/structure/B5730680.png)

![N'-{[(4-chloro-3,5-dimethylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5730683.png)

![4-[(1-methyl-1H-benzimidazol-2-yl)methoxy]benzoic acid](/img/structure/B5730686.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5730713.png)

![N-(2,3-dichlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5730733.png)

![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[4-(1-piperidinylmethyl)phenyl]-2-furamide](/img/structure/B5730747.png)

![8-(2-oxo-2-phenylethoxy)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazin-6-one](/img/structure/B5730752.png)